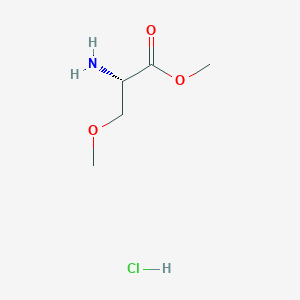
methyl(2S)-2-amino-3-methoxypropanoatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl(2S)-2-amino-3-methoxypropanoatehydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2S)-2-amino-3-methoxypropanoatehydrochloride typically involves the esterification of the corresponding amino acid. One common method involves the reaction of (S)-2-Amino-3-methoxy-propionic acid with methanol in the presence of a catalyst such as trimethylchlorosilane. This reaction is carried out at room temperature and results in the formation of the methyl ester hydrochloride .
Industrial Production Methods
Industrial production of this compound often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of ion-exchange resins and other purification techniques ensures that the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
methyl(2S)-2-amino-3-methoxypropanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino alcohols. Substitution reactions can introduce a variety of functional groups, leading to the formation of more complex molecules .
Applications De Recherche Scientifique
methyl(2S)-2-amino-3-methoxypropanoatehydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: This compound can be used in studies involving amino acid transport and metabolism.
Industry: It is used in the production of polymers and other materials .
Mécanisme D'action
The mechanism of action of methyl(2S)-2-amino-3-methoxypropanoatehydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The compound’s chiral nature allows it to interact selectively with certain enzymes and receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-aminobutyrate hydrochloride
- Methyl α-aminoisobutyrate hydrochloride
- Ethyl 4-aminobutyrate hydrochloride
Uniqueness
methyl(2S)-2-amino-3-methoxypropanoatehydrochloride is unique due to its specific chiral configuration and the presence of a methoxy group. This structural uniqueness allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds .
Propriétés
Formule moléculaire |
C5H12ClNO3 |
|---|---|
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-3-methoxypropanoate;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-8-3-4(6)5(7)9-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1 |
Clé InChI |
DXOQFRDEFFKRDC-WCCKRBBISA-N |
SMILES isomérique |
COC[C@@H](C(=O)OC)N.Cl |
SMILES canonique |
COCC(C(=O)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,6-Dihydro-7-hydroxy-5,5-dimethyl-7H-thieno[3,2-b]pyran](/img/structure/B8462287.png)
![METHYL 7,8-DIAMINO-2,3-DIHYDROBENZO[B][1,4]DIOXINE-5-CARBOXYLATE](/img/structure/B8462303.png)

![tert-butyl 4-[(5-chloro-2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B8462311.png)


![8-iodo-2,7-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8462346.png)



